methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core, a thiophene ring, and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate typically involves multiple steps. One common approach is the condensation of 7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepine with a thiophene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Scientific Research Applications
Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of study in biochemical and pharmacological research.
Medicine: Researchers are investigating its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylpropan-1-amine oxide
- 4-hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
Uniqueness
Methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H19NO5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4-[(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-23-15-7-13-4-5-20(18(21)9-14(13)8-16(15)24-2)10-12-6-17(26-11-12)19(22)25-3/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
RTSBIYDTKJGLBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CSC(=C3)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.